2-Deoxo-3-desoxy Efavirenz is a chemical compound related to the antiretroviral medication Efavirenz, which is used primarily in the treatment of HIV. This compound is a derivative of Efavirenz, distinguished by the absence of oxygen at the 2 and 3 positions of its molecular structure. The compound is primarily utilized in quality control and analytical studies during the commercial production of Efavirenz and its related formulations. It also plays a role in regulatory processes such as Abbreviated New Drug Application filings to the Food and Drug Administration and toxicity studies related to drug formulations .
2-Deoxo-3-desoxy Efavirenz has been developed by various research teams, including those at SynThink, which focuses on organic synthesis and analytical techniques for pharmaceutical applications. The compound is utilized in quality assurance and control during the manufacturing process of Efavirenz .
Chemically, 2-Deoxo-3-desoxy Efavirenz is classified as a tetrahydroquinoline derivative. It falls under the category of impurities related to active pharmaceutical ingredients, specifically those associated with antiviral treatments.
The synthesis of 2-Deoxo-3-desoxy Efavirenz involves several organic synthesis techniques. While specific detailed methods are not extensively documented in available literature, it typically includes multi-step reactions that may involve the use of fluorinating agents and various coupling reactions to build its complex structure.
Synthesis may utilize reagents such as Deoxo-Fluor, which facilitates the introduction of fluorine into nucleoside analogues through nucleophilic substitution mechanisms. The process often requires careful control over reaction conditions to achieve high yields and purity .
The molecular formula for 2-Deoxo-3-desoxy Efavirenz can be expressed as C₁₄H₁₃ClF₃N₁. Its structure features a cyclopropylethynyl group attached to a chloro-substituted tetrahydroquinoline core.
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS), which provide insights into its molecular geometry and functional groups.
2-Deoxo-3-desoxy Efavirenz participates in various chemical reactions typical for tetrahydroquinoline derivatives. These may include electrophilic aromatic substitutions, nucleophilic additions, and potential rearrangements depending on reaction conditions.
The reactions often involve manipulating functional groups to introduce or modify substituents at specific positions on the quinoline ring. The use of fluorinated reagents can also lead to unique reactivity patterns due to the presence of electronegative fluorine atoms .
The mechanism of action for 2-Deoxo-3-desoxy Efavirenz is closely related to that of its parent compound, Efavirenz. It functions primarily as a non-nucleoside reverse transcriptase inhibitor (NNRTI), blocking the reverse transcription process essential for HIV replication.
Inhibition occurs through binding to the reverse transcriptase enzyme, preventing it from converting viral RNA into DNA, thereby halting viral replication. This action is crucial in managing HIV infections and improving patient outcomes .
2-Deoxo-3-desoxy Efavirenz typically appears as a solid or crystalline substance with specific melting points that can be determined through differential scanning calorimetry (DSC).
The compound is characterized by its stability under standard laboratory conditions but may be sensitive to light or moisture. Its solubility profile varies based on pH and solvent systems used in laboratory settings .
2-Deoxo-3-desoxy Efavirenz serves multiple roles in pharmaceutical research:
2-Deoxo-3-desoxy Efavirenz (Chemical Abstracts Service [CAS] Registry Number: 1322625-98-8) is a structurally modified analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. Its systematic IUPAC name is (4R)-6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, reflecting the absence of the oxazinone ring oxygen and carbonyl group present in Efavirenz. The molecular formula is C₁₅H₁₃ClF₃N (molecular weight: 299.72 g/mol) [1] [3].
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | (4R)-6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Synonyms | 2-Deoxo-3-desoxy Efavirenz; TR-D231590 |
CAS Number | 1322625-98-8 |
Molecular Formula | C₁₅H₁₃ClF₃N |
Exact Mass | 299.072 Da |
This compound is characterized by the reduction of Efavirenz’s benzoxazin-2-one ring to a dihydroquinoline scaffold (Fig. 1). Key modifications include:
Despite these changes, it retains Efavirenz’s pharmacophoric elements:
Table 2: Structural Comparison with Efavirenz
Feature | Efavirenz | 2-Deoxo-3-desoxy Efavirenz |
---|---|---|
Core Structure | Benzoxazin-2-one | 1,2,3,4-Tetrahydroquinoline |
Functional Groups | Lactam carbonyl, cyclic ether | Secondary amine, alkene |
Pharmacophore Retention | Cyclopropylacetylene, -CF₃, Cl-aryl | Cyclopropylacetylene, -CF₃, Cl-aryl |
Molecular Weight | 315.68 g/mol | 299.72 g/mol |
As a process-related impurity or degradation product of Efavirenz synthesis, this compound is monitored during drug manufacturing to ensure compliance with regulatory thresholds (typically ≤0.15% per ICH Q3A/B guidelines). Its detection and quantification require advanced analytical techniques due to:
Analytical methods for characterization include:
Table 3: Analytical Parameters for Impurity Control
Parameter | Specification |
---|---|
Recommended HPLC Column | C18 (e.g., Zorbax Eclipse Plus) |
Detection Wavelength | 245–260 nm |
Typical Retention Time | 8–12 min (gradient elution) |
Mass Spec Fragmentation | m/z 299→231 [M⁺-cyclopropylacetylene] |
Regulatory Threshold | ≤0.15% (w/w) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7